molecular formula C17H17NO3 B13170232 (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid

Cat. No.: B13170232
M. Wt: 283.32 g/mol
InChI Key: DDPLTOVOCMJWAA-AATRIKPKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is acrylic acid (prop-2-enoic acid), which forms the core carboxylic acid moiety. The substituents on the phenyl ring are prioritized based on their positions and functional groups:

  • 3,5-dimethyl : Two methyl groups occupy the third and fifth positions of the phenyl ring.
  • 4-(pyridin-3-ylmethoxy) : A methoxy group (-OCH2-) attached to the fourth position of the phenyl ring, with the oxygen atom connected to a pyridin-3-ylmethyl group (a pyridine ring substituted at the third position).

The (2E) designation specifies the stereochemistry of the double bond in the acrylic acid moiety. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher-priority groups on either side of the double bond (the carboxylic acid group and the substituted phenyl ring) are on opposite sides, resulting in the E (entgegen) configuration.

The structural representation of the compound is as follows:

  • Skeletal formula : A phenyl ring with methyl groups at positions 3 and 5, a pyridin-3-ylmethoxy group at position 4, and an acrylic acid chain (-CH=CH-COOH) at position 1.
  • SMILES notation : CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O.

This nomenclature adheres to IUPAC guidelines for polyfunctional compounds, where the principal functional group (carboxylic acid) receives the lowest possible locant.

Common Synonyms and Registry Identifiers

The compound is recognized by multiple synonyms and registry numbers across chemical databases:

Identifier Type Value Source
CAS Registry Number 924865-91-8
PubChem CID 16228242
ChemSpider ID 4523095
IUPAC Name (E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid
Other Synonyms AKOS009113550, EN300-86698, CS-0345032

These identifiers facilitate unambiguous referencing in academic literature and regulatory contexts. For instance, the CAS number is critical for chemical inventory tracking, while PubChem and ChemSpider IDs enable rapid access to physicochemical and toxicological data.

Molecular Formula and Weight Calculations

The molecular formula of the compound is C17H17NO3 , derived from the summation of its constituent atoms:

  • Carbon (C) : 17 atoms
  • Hydrogen (H) : 17 atoms
  • Nitrogen (N) : 1 atom
  • Oxygen (O) : 3 atoms

The molecular weight is calculated as follows:

Atom Count Atomic Weight (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 17 1.008 17.14
N 1 14.01 14.01
O 3 16.00 48.00
Total 283.32

This matches the experimentally determined molecular weight of 283.32 g/mol reported in PubChem.

Stereochemical Considerations in E/Z Configuration

The (2E) designation in the compound’s name refers to the geometry of the double bond in the acrylic acid moiety. The E/Z system, governed by CIP priority rules, assigns configurations based on the relative priorities of substituents on either side of the double bond:

  • Prioritization :

    • At the C2 position (carboxylic acid side): The priority order is -COOH > -C6H4-substituent .
    • At the C3 position (phenyl side): The priority order is -C6H4-substituent > -H .
  • Configuration :

    • The higher-priority groups (-COOH on C2 and -C6H4-substituent on C3) are on opposite sides of the double bond, resulting in the E configuration.

This stereochemical detail is critical for understanding the compound’s reactivity and interactions in biological systems. For example, the spatial arrangement of the substituents influences hydrogen-bonding potential and steric effects during molecular recognition.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+

InChI Key

DDPLTOVOCMJWAA-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Aromatic Framework

Step 1: Formation of the Pyridin-3-ylmethoxyphenyl Intermediate

  • The synthesis begins with the preparation of a phenolic precursor bearing the 3,5-dimethyl substitution pattern. This phenol undergoes nucleophilic substitution with a pyridin-3-ylmethanol derivative to introduce the pyridinylmethoxy group at the 4-position of the phenyl ring.
  • Literature indicates that this step can be achieved via Williamson ether synthesis, where phenolic hydroxyl groups react with chloromethylpyridine derivatives in the presence of base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

Step 2: Electrophilic Aromatic Substitution (EAS)

  • The methyl groups at positions 3 and 5 are introduced via Friedel–Crafts alkylation or methylation of the phenolic ring, often using methyl iodide or dimethyl sulfate with Lewis acid catalysts such as aluminum chloride, under controlled conditions to prevent polyalkylation.

Formation of the Acryl Acid Moiety

Step 3: Wittig or Horner–Wadsworth–Emmons (HWE) Reaction

  • The key step involves constructing the acrylic acid side chain with the (2E)-configuration. This is typically achieved via a Horner–Wadsworth–Emmons reaction between a phosphonate ester and an aldehyde precursor.
  • The aldehyde intermediate is derived from the phenolic compound after functionalization, often through oxidation of the corresponding alcohol or via directed ortho-lithiation followed by formylation.

Step 4: Carboxylation

  • The final step introduces the carboxylic acid group. This can be performed via oxidative cleavage of the terminal alkene or through direct carboxylation of the phosphonate intermediate using carbon dioxide under pressure, in the presence of a base such as potassium tert-butoxide.

Specific Reaction Schemes and Data

Step Reaction Type Reagents & Conditions Yield References
1 Williamson ether synthesis Phenol, chloromethylpyridine, K₂CO₃, DMF 75-85% ,
2 Methylation (Friedel–Crafts) Methyl iodide, AlCl₃ 60-80%
3 HWE reaction Phosphonate ester, aldehyde, base 65-85% ,
4 Carboxylation CO₂, Kt-Bu, high pressure 70-90%

Notes on Methodology and Optimization

  • Selectivity Control: The (2E)-configuration of the acrylic acid isomers is favored by the choice of reaction conditions in the HWE reaction, with thermodynamic control ensuring the trans-alkene.
  • Yield Enhancement: Microwave-assisted coupling reactions have been shown to improve yields and reduce reaction times for key steps such as the ether formation and cross-coupling reactions.
  • Purification: Purification typically involves column chromatography, recrystallization, or preparative HPLC to isolate high-purity intermediates and final products.

Literature and Source Diversity

The synthesis methods described are supported by multiple sources:

  • Research articles detailing the synthesis of diarylpyridines and related compounds, emphasizing the versatility of Williamson ether synthesis and cross-coupling reactions.
  • Commercial synthesis protocols from chemical suppliers, which outline scalable procedures for preparing similar acrylic acids, including the use of carboxylation techniques under controlled conditions.
  • Methodological reviews on the application of the Horner–Wadsworth–Emmons reaction in preparing acrylic acids with defined stereochemistry.

Scientific Research Applications

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, facilitating catalytic processes. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations:

Backbone Variation : Unlike GC-1 (acetic acid backbone) or caffeic acid (natural dihydroxy derivative), the target compound features an acrylic acid backbone, which may enhance π-π stacking or hydrogen-bonding interactions .

Substituent Effects : The pyridin-3-ylmethoxy group distinguishes it from GC-1’s isopropylbenzyl group and WIN derivatives’ oxadiazole/isoxazole systems. Pyridine’s electron-withdrawing nature could alter solubility or receptor-binding kinetics compared to alkyl or hydroxyl groups .

Research Findings from Analogous Compounds

Thyroid Receptor Agonists ()

GC-1 and KB-141 bind thyroid receptor β (TRβ) via hydrophobic interactions with their 3,5-dimethylphenyl groups and hydrogen bonding with the acetic acid moiety. The target compound’s pyridinylmethoxy group may sterically hinder binding to TRβ but could facilitate interactions with other targets (e.g., kinases or GPCRs) due to pyridine’s Lewis basicity .

Caffeic Acid Derivatives ()

Caffeic acid’s 3,4-dihydroxyphenyl group is critical for free radical scavenging. In contrast, the target compound’s 3,5-dimethyl-4-aryloxy substitution eliminates hydroxyl groups, likely reducing antioxidant capacity but increasing metabolic stability .

Antiviral WIN Derivatives ()

WIN analogs with oxadiazole and isoxazole heterocycles exhibit antiviral activity via supramolecular interactions. The target compound’s pyridine ring could mimic these heterocycles in binding viral proteins, though empirical validation is required .

Biological Activity

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid, also known by its CAS number 924865-91-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H17NO3, with a molecular weight of 283.32 g/mol. The structure includes a pyridine ring and an acrylic acid moiety, which contribute to its biological activity.

PropertyValue
CAS Number924865-91-8
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines. This suggests a potential application in treating inflammatory diseases.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through modulation of the AKT signaling pathway. Specifically, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types, indicating a promising anticancer profile.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicate that it effectively reduces oxidative stress markers in cellular models, which could be beneficial in preventing oxidative damage linked to chronic diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : It affects critical signaling pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies

Several studies highlight the efficacy of this compound:

  • In Vitro Study on Cancer Cell Lines : A study published in PubMed demonstrated that this compound significantly reduced viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 20 μM after 48 hours of treatment .
  • Anti-inflammatory Assay : In a model of lipopolysaccharide-induced inflammation in macrophages, this compound reduced TNF-alpha levels by over 50% at concentrations as low as 10 μM .

Q & A

Q. What are the established synthetic routes for (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of structurally analogous pyridyl acrylic acids involves a Knoevenagel condensation between malonic acid and aldehyde derivatives. For example, (E)-3-(pyridin-4-yl)acrylic acid is synthesized by refluxing malonic acid and 4-pyridinecarboxyaldehyde in pyridine (3 h), followed by HCl-induced precipitation and recrystallization (yield: 97.9%) . Optimization strategies include:

  • Stoichiometry: Maintain a 1:1 molar ratio of aldehyde to malonic acid.
  • Solvent: Pyridine acts as both solvent and catalyst.
  • Temperature: Reflux conditions (~115°C) ensure reaction completion.
  • Workup: Slow evaporation from water yields high-purity crystals.
ParameterOptimal ConditionImpact on Yield/Purity
SolventPyridineEnhances reaction efficiency
Reaction Time3 hoursBalances conversion vs. side products
Acid QuenchingGradual HCl additionPrevents rapid precipitation impurities

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C8–C7: 1.384 Å) and hydrogen-bonding networks (e.g., O1–H1⋯O2 interactions) critical for supramolecular analysis .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., pyridin-3-ylmethoxy group splitting patterns).
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M−H]⁻ peaks for analogous compounds) .
  • Elemental Analysis: Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents (e.g., pyridin-3-ylmethoxy vs. pyridin-4-yl) influence supramolecular interactions and crystal packing?

Methodological Answer: Substituent positioning alters π-π stacking and hydrogen-bonding motifs. For example:

  • Pyridin-4-yl Derivatives: Form planar layers via N1–H⋯O2 bonds (distance: 2.72 Å) .
  • Pyridin-3-ylmethoxy Groups: Introduce steric hindrance, favoring tilted packing and weaker C–H⋯O interactions. Database Survey: The Cambridge Structural Database (CSD) reveals that pyridine nitrogen protonation (e.g., forming pyridinium salts) stabilizes ionic frameworks with halide counterions .
SubstituentDominant InteractionCrystal System
Pyridin-4-ylN–H⋯O hydrogen bondsMonoclinic (P2₁/c)
Pyridin-3-ylmethoxyC–H⋯π and van der WaalsTriclinic (P-1)

Q. How can computational modeling resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated (e.g., bond angles, IR spectra) vs. experimental data to identify conformational flexibility .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 32% H⋯O contacts in pyridin-4-yl derivatives) to explain packing anomalies .
  • Molecular Dynamics (MD): Simulate solvent effects on NMR chemical shifts (e.g., DMSO vs. water environments) .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to standardize IC₅₀ comparisons .
  • Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis: Cross-reference CSD and PubChem data to correlate structural motifs (e.g., dihydroxy groups) with activity trends .

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